molecular formula C15H10F2N2OS2 B2945819 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-79-7

2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2945819
CAS RN: 922626-79-7
M. Wt: 336.37
InChI Key: YHGNZYBKTKETHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Supramolecular Gelators

  • Role of Methyl Functionality and S⋯O Interaction : Benzamide derivatives, including those similar to 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, have been explored as supramolecular gelators. The study focused on understanding the impact of methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, on their gelation behavior (Yadav & Ballabh, 2020).

Anticancer Evaluation

  • Microwave-Assisted Synthesis and Docking Study : A study synthesized novel compounds containing thiadiazole scaffold and benzamide groups, similar to this compound. These compounds were evaluated for anticancer activity, showing promising results against various human cancer cell lines (Tiwari et al., 2017).

Synthesis and Characterization

  • Synthesis of Thiadiazolobenzamide and its Complexes : The study synthesized a compound similar in structure to this compound, focusing on its reaction characteristics and the formation of new bonds between sulfur and nitrogen atoms. The compound's structure was analyzed using various spectroscopic methods (Adhami et al., 2012).

Radiopharmaceutical Applications

  • Synthesis of Radiolabeled CDK-2 Inhibitor : This research involved the synthesis of a fluorinated benzamide derivative, similar to this compound, for potential use as a radiotracer in molecular imaging of cyclin-dependent kinase-2 (CDK-2) expression (Svensson et al., 2011).

Antimicrobial Activity

  • Fluorinated Benzothiazoles : A study synthesized fluorinated benzothiazoles, structurally related to this compound, and evaluated their antifungal and antibacterial activities. The study proposed structure-activity relationships for these compounds (Carmellino et al., 1994).

Anti-inflammatory Activity

  • Anti-inflammatory Activity of Benzamide Derivatives : Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with benzamide, revealed anti-inflammatory activity in specific concentrations. These findings are relevant for compounds structurally similar to this compound (Lynch et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

While the exact mode of action for this specific compound is not detailed in the available resources, similar compounds have been found to induce cell cycle arrest and apoptosis. This is achieved through the activation of p53, a protein that plays a crucial role in preventing cancer. Upon activation, p53 can lead to cell cycle arrest, allowing the cell to either repair the DNA damage or trigger apoptosis (programmed cell death) if the damage is irreparable .

Biochemical Pathways

The compound likely affects the p53 pathway, given the activity of similar compounds. Activation of p53 can lead to an increase in the levels of key mitochondrial proteins such as Bcl-2 and Bax. This alteration in balance can result in apoptosis by accelerating the expression of caspases .

Result of Action

The activation of p53 and the subsequent induction of cell cycle arrest and apoptosis can lead to the death of cancer cells. This makes the compound a potential candidate for anti-cancer therapies .

properties

IUPAC Name

2,6-difluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGNZYBKTKETHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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